

2-chloro-N-methylethanamine hydrochloride reactivity and functional groups

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Compound of Interest		
Compound Name:	2-chloro-N-methylethanamine hydrochloride	
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An In-depth Technical Guide on the Reactivity and Functional Groups of **2-chloro-N-methylethanamine hydrochloride** For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-methylethanamine hydrochloride (CAS: 4535-90-4) is a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. As a hydrochloride salt, it possesses stability and ease of handling, while its constituent functional groups provide a versatile platform for the construction of more complex molecular architectures. It is a key building block in the synthesis of various heterocyclic compounds, including pyrimidine derivatives that have been investigated as Cyclin-Dependent Kinase (CDK) inhibitors for therapeutic applications.[1] This guide provides a detailed examination of its molecular structure, core reactivity, and practical application in chemical synthesis.

Molecular Structure and Functional Groups

2-chloro-N-methylethanamine hydrochloride is comprised of a three-carbon backbone featuring two key functional groups that dictate its chemical behavior: a primary alkyl chloride and a secondary amine, which exists as an ammonium chloride salt.

 Secondary Ammonium Group (-NH(CH₃)- • HCl): The presence of the hydrochloride salt renders the nitrogen atom's lone pair unavailable for direct nucleophilic attack. However,



deprotonation with a suitable base unmasks the secondary amine, which can then act as a nucleophile.

• Primary Alkyl Chloride (-CH₂Cl): The carbon-chlorine bond is polarized, making the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. The chlorine atom is a competent leaving group, facilitating nucleophilic substitution reactions.

This duality of a latent nucleophile and an active electrophile within the same molecule is the foundation of its most important reactivity.

Core Reactivity: Intramolecular vs. Intermolecular Pathways

The reactivity of 2-chloro-N-methylethanamine is dominated by the interplay between its two functional groups. Upon neutralization of the hydrochloride salt, the molecule can undergo two primary types of nucleophilic substitution reactions: intramolecular cyclization and intermolecular substitution.

Intramolecular Cyclization: Formation of the N-methylaziridinium Ion

In the presence of a base, the secondary amine is deprotonated, liberating a free lone pair on the nitrogen atom. This nitrogen can then act as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction. This process results in the formation of a highly strained, three-membered heterocyclic cation known as the N-methylaziridinium ion.

This aziridinium ion is a potent electrophile. The significant ring strain makes it highly susceptible to ring-opening by a wide range of external nucleophiles. This two-step sequence—intramolecular cyclization followed by nucleophilic ring-opening—is a powerful strategy for the synthesis of substituted N-methylethanamine derivatives.

Figure 1: Formation and reaction of the N-methylaziridinium ion.

Intermolecular Nucleophilic Substitution



Alternatively, if the amine is protected or if a strong external nucleophile is used under conditions that favor intermolecular reactions, direct SN2 substitution at the primary alkyl chloride can occur without the formation of the aziridinium intermediate. This pathway is common when the amine is protected (e.g., with a triphenylmethyl group) or when reacting with potent nucleophiles in aprotic solvents.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of **2-chloro-N-methylethanamine hydrochloride** and a representative subsequent reaction.

Reaction	Reagents & Conditions	Product	Yield	Reference
Synthesis of 2- chloro-N- methylethanamin e hydrochloride	2- (methylamino)eth anol, HCl (g), Thionyl chloride (SOCl ₂), Dichloromethane (DCM), 0°C to 50°C	2-chloro-N- methylethanamin e hydrochloride	~96%	[1][2]
Intermolecular Substitution	2-chloro-N- methylethanamin e hydrochloride, Triphenylchlorom ethane, Triethylamine (TEA), Dichloromethane (DCM), Room Temp, 2 days	2-Chloro-N- methyl-N- (triphenylmethyl)- ethanamine	~64%	[2]

Experimental Protocols



Synthesis of 2-chloro-N-methylethanamine hydrochloride[2]

This protocol details the conversion of 2-(methylamino)ethanol to the target compound using thionyl chloride.

Figure 2: Workflow for the synthesis of the title compound.

Methodology:

- Into a 2-liter round-bottom flask, 138.95 g (1.85 mol) of 2-(methylamino)ethanol and 500 ml of dichloromethane are introduced.
- Gaseous hydrochloric acid is bubbled through the solution for two 5-minute periods with a 30-minute interval.
- The solution is partially concentrated, and 145 ml (1.98 mol) of thionyl chloride are then added slowly over 1 hour and 30 minutes.
- The mixture is stirred at room temperature for 10 hours and is then heated to 50°C for 2 hours.
- After allowing the mixture to cool, the solvent is evaporated under reduced pressure. The
 residue is taken up twice with toluene, which is subsequently evaporated off.
- The solid residue is rinsed with a mixture of diethyl ether and pentane and is dried under vacuum in the presence of phosphorus pentoxide to yield 230.18 g of 2-chloro-Nmethylethanamine hydrochloride.

Characterization Data:

- Melting Point: 95-100°C[1]
- 1 H NMR (DMSO-d₆): δ 4.00 (t, 2H, J = 6.28Hz), 3.36 (t, 2H, J = 6.29Hz), 2.81 (s, 3H)[1]
- IR (KBr): v 3400, 2960, 2750, 2420, 1580, 1460 cm⁻¹[1]



Synthesis of 2-Chloro-N-methyl-N-(triphenylmethyl)-ethanamine[2]

This protocol demonstrates an intermolecular SN2 reaction where the amine is first protected with a triphenylmethyl (trityl) group.

Methodology:

- In a 1-liter round-bottom flask under a nitrogen atmosphere, 46.17 g (355.1 mmol) of 2-chloro-N-methylethanamine hydrochloride, 100 g (358.7 mmol) of triphenylchloromethane, and 400 ml of dichloromethane are combined.
- 100 ml of triethylamine is added slowly via a dropping funnel. The triethylamine acts as a base to neutralize the hydrochloride and scavenge the HCl produced during the reaction.
- The mixture is stirred at room temperature for 2 days.
- Water is added to the reaction mixture. The organic phase is separated, washed with water, and dried over sodium sulphate.
- The solvent is evaporated, and the residue is purified by chromatography on a column of silica gel, eluting with a mixture of dichloromethane and cyclohexane.
- After recrystallisation from cyclohexane, 79 g of the final product is obtained.

Conclusion

2-chloro-N-methylethanamine hydrochloride is a versatile and reactive building block. Its utility stems from the presence of both an electrophilic alkyl chloride and a nucleophilic secondary amine (in its latent, deprotonated form). The dominant and most synthetically powerful pathway involves the base-mediated intramolecular cyclization to a highly reactive N-methylaziridinium ion, which can be subsequently opened by various nucleophiles. Understanding this core reactivity allows for the strategic design of synthetic routes to a wide array of nitrogen-containing compounds relevant to the pharmaceutical and materials science industries.



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References

- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
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